2,3-Diphenylimidazo[1,2-a]pyridine
Overview
Description
2,3-Diphenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the fusion of an imidazole ring with a pyridine ring, with phenyl groups attached at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylimidazo[1,2-a]pyridine typically involves the cross-coupling of unactivated imidazo[1,2-a]pyridines with arylboronic acids. One efficient method employs silver (I)-catalyzed C-H bond functionalization, which leads to the formation of the desired compound under mild reaction conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions with arylboronic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition-metal-catalyzed reactions, such as those involving silver or palladium catalysts, is likely to be scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the phenyl groups, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2,3-Diphenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-diphenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, modulating their activity. For instance, in its role as a sedative, it may interact with GABA receptors, enhancing their inhibitory effects on the nervous system .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Phenylimidazo[1,2-a]pyridin-2(3H)-one
- 2-(2-Hydroxylphenyl)imidazo[1,2-a]pyridine
- 2-(4-Biphenyl)imidazolo[1,2-a]pyridine
Comparison: 2,3-Diphenylimidazo[1,2-a]pyridine is unique due to the presence of phenyl groups at both the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable scaffold in drug development .
Biological Activity
2,3-Diphenylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound features an imidazo-pyridine core substituted with two phenyl groups. The synthesis of this compound typically involves methods such as one-pot reactions or cyclization processes involving 2-aminopyridines and appropriate aryl halides or ketones.
Synthesis Example
A common synthetic route involves the reaction of acetophenone with 2-aminopyridine in the presence of a catalyst. This method has been shown to yield the desired product efficiently under mild conditions, often achieving yields above 80% .
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Anticancer Activity
Studies indicate that derivatives of imidazo[1,2-a]pyridines can inhibit cancer cell proliferation. For instance, certain compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have also been tested for antimicrobial activity. They exhibit significant effects against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Central Nervous System Effects
The compound has been investigated for its interaction with peripheral benzodiazepine receptors (PBRs), which play a role in neuroactive steroidogenesis. Activation of these receptors has been linked to anxiolytic and anticonvulsant effects . This suggests that this compound could have therapeutic implications in treating anxiety disorders and epilepsy.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Peripheral Benzodiazepine Receptors : The compound may enhance steroid hormone production in adrenal cells and modulate neuroactive steroid synthesis in the brain .
- Cell Cycle Regulation : In cancer cells, it appears to affect the expression of proteins involved in cell cycle regulation and apoptosis .
- Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
Recent studies have highlighted specific instances where this compound showed promising results:
- Study on Cancer Cell Lines : A study reported that certain derivatives inhibited the growth of breast and lung cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another research project demonstrated that a derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2,3-diphenylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFIDBQBUSOODV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320522 | |
Record name | 2,3-diphenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195655 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85102-26-7 | |
Record name | 2,3-diphenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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